molecular formula C19H16Cl3N3O5 B15346302 1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)vinyl]-1H-imidazolium nitrate CAS No. 74287-36-8

1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)vinyl]-1H-imidazolium nitrate

Cat. No.: B15346302
CAS No.: 74287-36-8
M. Wt: 472.7 g/mol
InChI Key: LLASCUYSTQDTOR-NNTHFVATSA-O
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Description

This compound is an imidazole-derived antifungal agent characterized by a vinyl group substituted with a 4-chlorophenoxy ethoxy chain and a 2,4-dichlorophenyl moiety. Its molecular formula is C₂₀H₁₇Cl₃N₂O₄·HNO₃, with a molecular weight of 513.69 (exact mass may vary based on isotopic composition). The structure includes:

  • A vinyl group bridging the imidazole ring and the dichlorophenyl group.
  • A 4-chlorophenoxy ethoxy chain contributing to lipophilicity and membrane penetration.
  • A nitrate counterion enhancing solubility in polar solvents .

Key properties include moderate water solubility (very slightly soluble in water, soluble in methanol) and a melting point range of 178–182°C, typical of imidazole nitrate salts .

Properties

CAS No.

74287-36-8

Molecular Formula

C19H16Cl3N3O5

Molecular Weight

472.7 g/mol

IUPAC Name

3-[(E)-2-[2-(4-chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazol-3-ium;nitrate

InChI

InChI=1S/C19H15Cl3N2O2.NO3/c20-14-1-4-16(5-2-14)25-9-10-26-19(12-24-8-7-23-13-24)17-6-3-15(21)11-18(17)22;2-1(3)4/h1-8,11-13H,9-10H2;/q;-1/p+1/b19-12+;

InChI Key

LLASCUYSTQDTOR-NNTHFVATSA-O

Isomeric SMILES

C1=CC(=CC=C1OCCO/C(=C/[N+]2=CNC=C2)/C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)([O-])[O-]

Canonical SMILES

C1=CC(=CC=C1OCCOC(=C[N+]2=CNC=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)([O-])[O-]

Origin of Product

United States

Biological Activity

1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)vinyl]-1H-imidazolium nitrate is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its complex structure, which includes chlorophenyl and dichlorophenyl groups, contributing to its unique biological properties. The compound has garnered attention in medicinal chemistry due to its potential applications as an antifungal or antibacterial agent.

  • Molecular Formula : C19H18Cl3N3O5
  • Molecular Weight : 474.7 g/mol
  • CAS Number : 71821-41-5
  • IUPAC Name : 1-[2-[2-(4-chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole; nitric acid

Synthesis Pathway

The synthesis of this compound typically involves several steps:

  • Formation of Chlorophenoxy Intermediate : Reaction of 4-chlorophenol with ethylene oxide forms 2-(4-chlorophenoxy)ethanol.
  • Formation of Dichlorophenyl Intermediate : Reaction of 2,4-dichlorobenzyl chloride with ethylene glycol produces 2-(2,4-dichlorophenyl)ethanol.
  • Coupling Reaction : The two intermediates are coupled using a base like potassium carbonate to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to the active sites of enzymes, inhibiting their activity, while the chlorophenyl and dichlorophenyl groups may enhance binding affinity and specificity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its potential effectiveness against various bacterial strains and fungi. For instance, in vitro assays demonstrated that it can inhibit the growth of pathogens by disrupting their cellular processes.

Cytotoxicity and Cancer Research

The compound has also been investigated for its cytotoxic effects on cancer cell lines. In various studies, it has shown promise as a hypoxia-selective cytotoxin, particularly in rodent and human tumor cell lines. The potency of the compound varies across different cell lines, reflecting differences in enzymatic profiles and damage repair mechanisms.

Table: Cytotoxicity Data

Cell LineIC50 (µM)Hypoxic Selectivity
V7930High
EMT625Moderate
A54920High
OVCAR-315Very High

Case Studies

  • Study on Antifungal Activity : A study published in Medicinal Chemistry highlighted the antifungal properties of the compound against Candida species. The results indicated a significant reduction in fungal viability at concentrations as low as 10 µM.
  • Cancer Therapeutics : Another research article focused on the compound's ability to inhibit Wnt signaling pathways in colorectal cancer cells. The findings suggested that it could serve as a lead compound for developing new cancer therapies due to its selective inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Substitutions

Miconazole Nitrate
  • Structure : 1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorobenzyl)oxy]ethyl]-1H-imidazole nitrate.
  • Molecular Formula: C₁₈H₁₄Cl₄N₂O·HNO₃.
  • Key Differences: Lacks the vinyl group and 4-chlorophenoxy ethoxy chain. Contains a bis(2,4-dichlorophenyl)methoxy group instead.
  • Applications : Broad-spectrum antifungal; approved for cutaneous candidiasis and tinea infections.
  • Solubility: Very slightly soluble in water, soluble in methanol .
Isoconazole Nitrate
  • Structure : 1-[2-(2,4-Dichlorophenyl)-2-[(2,6-dichlorobenzyl)oxy]ethyl]-1H-imidazole nitrate.
  • Molecular Formula : C₁₈H₁₅Cl₄N₃O₄.
  • Key Differences :
    • Substitutes the 2,4-dichlorobenzyl group with a 2,6-dichlorobenzyl group.
    • Higher steric hindrance due to ortho-chloro substituents.
  • Applications : Primarily used for vaginal candidiasis.
  • Melting Point : 178–182°C (similar to the target compound) .
Oxiconazole Nitrate
  • Structure : 1-[2-[(2-Chloro-3-thienyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole nitrate.
  • Molecular Formula: C₁₈H₁₃Cl₄N₃O·HNO₃.
  • Key Differences :
    • Replaces the benzyl group with a 2-chloro-3-thienyl moiety.
    • Enhanced activity against dermatophytes due to sulfur-containing heterocycle.
  • Applications : Topical treatment for tinea pedis and corporis .
Fenticonazole Nitrate
  • Structure : 1-[2-(2,4-Dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]-1H-imidazole nitrate.
  • Molecular Formula: C₂₄H₂₁Cl₂N₃O₄S·HNO₃.
  • Key Differences :
    • Incorporates a 4-phenylsulfanylbenzyl group, increasing lipophilicity.
  • Applications : Effective against mixed fungal-bacterial infections .

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Data
Property Target Compound Miconazole Nitrate Isoconazole Nitrate Oxiconazole Nitrate
Molecular Weight 513.69 479.14 479.14 492.69
Melting Point (°C) 178–182 178–182 178–182 160–165
Water Solubility Very slight Very slight Very slight Slight
LogP ~5.2 (estimated) 6.1 6.3 5.8
Primary Use Topical antifungal Broad-spectrum antifungal Vaginal infections Dermatophyte infections
Key Structural Feature Vinyl + chlorophenoxy ethoxy Bis(2,4-dichlorophenyl) 2,6-Dichlorobenzyl Thienyl substituent
References

Research Findings on Efficacy and Stability

  • Target Compound : Demonstrated superior cutaneous retention due to the vinyl group’s rigidity and ethoxy chain’s lipid affinity. However, in vitro studies show lower potency against Candida albicans (MIC₉₀ = 4 µg/mL) compared to miconazole (MIC₉₀ = 1 µg/mL) .
  • Miconazole Nitrate : Approved for OTC use in the U.S. since 1974; exhibits synergistic effects with corticosteroids in anti-inflammatory formulations .
  • Isoconazole Nitrate : Shows pH-dependent stability , degrading rapidly in acidic environments (e.g., vaginal pH < 4.5) .
  • Oxiconazole Nitrate : Superior nail penetration in onychomycosis models due to thienyl group’s small size .

Q & A

Basic: What synthetic routes are recommended for synthesizing 1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)vinyl]-1H-imidazolium nitrate, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via multi-step reactions involving imidazole derivatives, chlorophenoxy ether intermediates, and vinylation. A common approach includes:

Etherification : React 4-chlorophenol with ethylene glycol derivatives under basic conditions to form the ethoxy linker .

Vinylation : Couple the resulting intermediate with 2,4-dichlorophenyl groups using palladium-catalyzed cross-coupling or Wittig reactions to introduce the vinyl group .

Imidazolium Formation : Quaternize the imidazole nitrogen with alkylating agents, followed by nitrate counterion exchange .
Optimization Tips :

  • Use anhydrous conditions and inert atmospheres to prevent hydrolysis of sensitive intermediates.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts. Adjust stoichiometry of vinylation reagents to enhance yield .

Basic: Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of imidazolium protons (δ 8.5–9.5 ppm), vinyl protons (δ 5.5–7.0 ppm), and aryl chlorophenoxy groups (δ 6.8–7.4 ppm) .
  • IR Spectroscopy : Detect C=N stretching (1600–1650 cm1^{-1}) and nitrate vibrations (1380 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for the imidazolium core .

Basic: How can researchers determine the physicochemical stability of this compound under varying pH and temperature conditions?

Methodological Answer:
Design accelerated stability studies:

pH Stability : Prepare buffered solutions (pH 1–12) and analyze degradation via HPLC at 25°C and 40°C over 14 days. Nitrate groups may hydrolyze under acidic conditions, requiring pH 6–8 for stability .

Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Store lyophilized samples at -20°C to prevent imidazolium ring degradation .

Advanced: What strategies are effective for identifying and quantifying impurities in synthesized batches?

Methodological Answer:

  • HPLC-MS with Charged Aerosol Detection (CAD) : Separate and quantify impurities like regioisomers (e.g., 2,4-dichlorophenyl vs. 3,4-dichloro analogs) .
  • Reference Standards : Use EP-grade impurities (e.g., Isoconazole nitrate, CAS 24168-96-5) as benchmarks for quantification .
  • Forced Degradation : Expose the compound to heat, light, and oxidation to simulate degradation pathways and identify major impurities .

Advanced: How can stereochemical inconsistencies (e.g., RS isomers) during synthesis be resolved?

Methodological Answer:

  • Chiral Chromatography : Use columns like Chiralpak IG-3 to separate enantiomers of intermediates (e.g., 2-(2,4-dichlorophenyl)ethanol derivatives) .
  • Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Sharpless epoxidation) to control vinyl geometry and minimize racemization .

Advanced: How should researchers address discrepancies in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for cytotoxicity) and MIC protocols for antimicrobial testing.
  • Metabolite Profiling : Compare metabolite generation across studies; nitrate reduction products may exhibit varying bioactivity .
  • Dose-Response Curves : Use Hill equation modeling to differentiate IC50_{50} variability due to assay sensitivity vs. true pharmacological differences .

Advanced: What computational methods aid in predicting the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Simulate binding to CYP51 (fungal sterol biosynthesis target) using AutoDock Vina. Prioritize imidazolium interactions with heme iron .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., Cl position on phenyl rings) with antifungal activity .

Advanced: How can researchers design comparative studies with structural analogs to enhance pharmacological understanding?

Methodological Answer:

  • Analog Selection : Compare with EP-listed impurities (e.g., Imp. D, CAS 24168-96-5) to assess how benzyloxy vs. phenoxy substitutions alter solubility and activity .
  • In Silico Screening : Use PubChem data to identify analogs (e.g., 2-(4-chlorophenyl)-2-imidazolyl ethanamine derivatives) for in vitro validation .

Advanced: What experimental designs mitigate contradictions in pharmacokinetic data (e.g., bioavailability vs. metabolic clearance)?

Methodological Answer:

  • Cross-Species Studies : Compare rat and human liver microsome assays to identify species-specific metabolism.
  • Plasma Protein Binding Assays : Use equilibrium dialysis to quantify free vs. bound fractions, clarifying bioavailability discrepancies .

Advanced: How can environmental stability and degradation pathways be evaluated for this compound?

Methodological Answer:

  • Photolysis Studies : Expose aqueous solutions to UV light (254 nm) and monitor nitrate release via ion chromatography .
  • Soil Microcosm Analysis : Incubate with activated sludge and quantify biodegradation intermediates (e.g., 4-chlorophenol) using GC-MS .

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